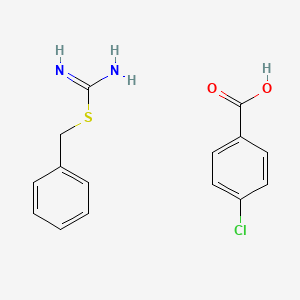
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid: is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as fluorenones, which are characterized by a fluorene backbone with a ketone group at the 9-position. The presence of nitro groups at the 2 and 5 positions, along with a carboxylic acid group at the 4 position, makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid typically involves the nitration of 9-oxo-9H-fluorene-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: The major products are typically the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used and can include various substituted fluorenones.
科学的研究の応用
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with nitro groups at the 2 and 7 positions.
4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid: Contains additional sulfonic acid groups.
9-Fluorenone-4-carboxylic acid: Lacks nitro groups but has a similar fluorene backbone.
Uniqueness
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid is unique due to the specific positioning of the nitro groups, which influences its reactivity and potential applications. The combination of nitro and carboxylic acid groups provides a versatile platform for various chemical modifications and biological interactions.
特性
CAS番号 |
64724-73-8 |
|---|---|
分子式 |
C14H6N2O7 |
分子量 |
314.21 g/mol |
IUPAC名 |
2,5-dinitro-9-oxofluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H6N2O7/c17-13-7-2-1-3-10(16(22)23)12(7)11-8(13)4-6(15(20)21)5-9(11)14(18)19/h1-5H,(H,18,19) |
InChIキー |
ZAAWZKGOJAPALJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


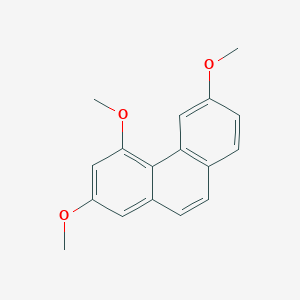
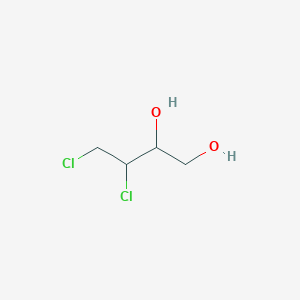
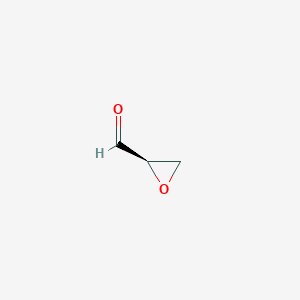
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
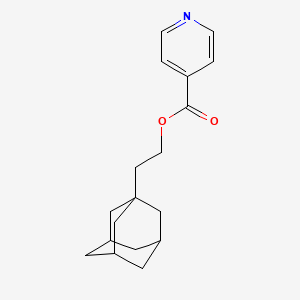
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
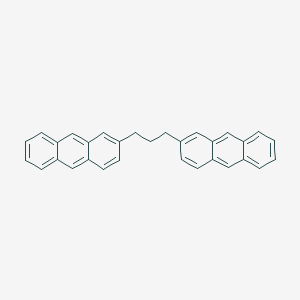
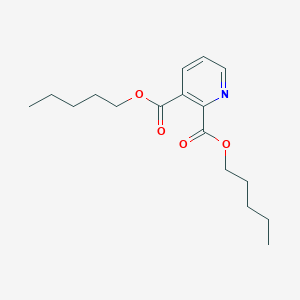
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
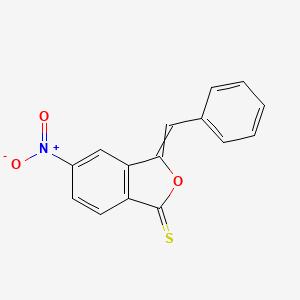
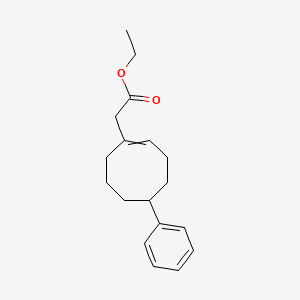
![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
